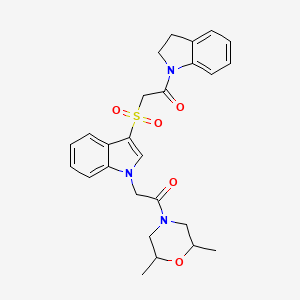

1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound that features multiple functional groups, including morpholine, indole, and sulfonyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone likely involves multiple steps, including:

Formation of the indole derivative: This could involve the Fischer indole synthesis or other methods to construct the indole ring.

Introduction of the sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the morpholine ring: This could be achieved through nucleophilic substitution reactions.

Final coupling: The final step would involve coupling the different fragments under appropriate conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Potentially forming sulfoxides or sulfones.

Reduction: Reducing the carbonyl group to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced derivatives, or substituted aromatic compounds.

Scientific Research Applications

1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone could have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways or as a probe.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and sulfonyl groups can interact with enzymes or receptors, modulating their activity. The morpholine ring might enhance solubility or binding affinity.

Comparison with Similar Compounds

Similar compounds might include other indole derivatives or sulfonyl-containing molecules. Compared to these, 1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone might offer unique properties due to the combination of functional groups.

List of Similar Compounds

- Indole-3-acetic acid

- Sulindac

- Morpholine derivatives

Biological Activity

1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone, commonly referred to as compound 26, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound is characterized by its complex structure, which includes a morpholine ring and indole derivatives, making it a candidate for various pharmacological applications.

The molecular formula of compound 26 is C26H29N3O5S, with a molecular weight of 495.6 g/mol. Its structural complexity allows for diverse interactions with biological targets, especially protein kinases involved in cancer progression.

| Property | Value |

|---|---|

| Molecular Formula | C26H29N3O5S |

| Molecular Weight | 495.6 g/mol |

| CAS Number | 894020-54-3 |

Recent studies have identified that compound 26 acts as an inhibitor of TAK1 (Transforming Growth Factor Beta Activated Kinase 1), a crucial player in various signaling pathways associated with inflammation and cancer. The compound exhibits an IC50 value of approximately 55 nM against TAK1, demonstrating its potency compared to known inhibitors like takinib, which has an IC50 of 187 nM .

Structure-Activity Relationship (SAR)

The introduction of the dimethylmorpholine moiety enhances the binding affinity to the ATP-binding site of TAK1. The hydrophobic interactions facilitated by the methyl groups and hydrogen bonds with key residues (e.g., Lys-63 and Ala-107) significantly contribute to the inhibitory activity observed .

Anticancer Properties

Compound 26 has shown promising results in inhibiting the growth of multiple myeloma cell lines, such as MPC-11 and H929, with GI50 values as low as 30 nM. This positions it as a potential lead compound for developing therapeutics targeting multiple myeloma and possibly other malignancies .

In Vitro Studies

In vitro assays demonstrated that compound 26 effectively inhibits cell proliferation and induces apoptosis in cancer cell lines. The mechanism appears to involve modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

Several case studies have highlighted the efficacy of compound 26 in preclinical models:

- Multiple Myeloma Models : In a study involving xenograft models of multiple myeloma, treatment with compound 26 resulted in significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis markers in treated tumors .

- Kinase Selectivity : Comparative studies against other kinases indicated that compound 26 exhibits selective inhibition toward TAK1 without significantly affecting other kinases involved in critical cellular processes, suggesting a favorable safety profile for therapeutic use .

Properties

IUPAC Name |

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O5S/c1-18-13-28(14-19(2)34-18)25(30)16-27-15-24(21-8-4-6-10-23(21)27)35(32,33)17-26(31)29-12-11-20-7-3-5-9-22(20)29/h3-10,15,18-19H,11-14,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPZMQWVDNGOPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.